molecular formula C16H19N3O4S B2474322 (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034357-86-1

(2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2474322
CAS No.: 2034357-86-1
M. Wt: 349.41
InChI Key: BLAPYWPBZOWDOF-UHFFFAOYSA-N
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Description

The compound (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic molecule featuring a combination of aromatic, imidazole, sulfonyl, and azetidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:

  • Formation of the Imidazole Sulfonyl Intermediate

      Starting Materials: 1-methyl-1H-imidazole and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to form the sulfonyl imidazole intermediate.

  • Azetidine Ring Formation

      Starting Materials: The sulfonyl imidazole intermediate and an appropriate azetidine precursor.

      Reaction Conditions: This step involves a nucleophilic substitution reaction where the azetidine ring is introduced, often under basic conditions and elevated temperatures.

  • Coupling with 2-Ethoxyphenyl Group

      Starting Materials: The azetidine intermediate and 2-ethoxybenzoyl chloride.

      Reaction Conditions: The final coupling reaction is typically performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
  • Reduction

    • Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide under appropriate conditions.
  • Substitution

    • The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or nitrating agents in the presence of Lewis acids.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Biology

    Enzyme Inhibition: The imidazole moiety is known to interact with various enzymes, potentially inhibiting their activity and making the compound a candidate for drug development.

Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties due to the presence of the sulfonyl and imidazole groups, which are known to disrupt microbial cell functions.

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Comparison with Similar Compounds

Similar Compounds

  • (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidin-1-yl)methanone
  • (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone

Uniqueness

  • Structural Features : The presence of the azetidine ring in (2-ethoxyphenyl)(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone is unique compared to the pyrrolidine and piperidine analogs, potentially leading to different biological activities and pharmacokinetic properties.
  • Biological Activity : The specific combination of the azetidine ring with the imidazole and sulfonyl groups may confer unique enzyme inhibition profiles and antimicrobial properties.

This detailed analysis highlights the potential of this compound in various scientific and industrial applications, emphasizing its unique structural and functional properties.

Properties

IUPAC Name

(2-ethoxyphenyl)-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-14-7-5-4-6-13(14)15(20)19-10-12(11-19)24(21,22)16-17-8-9-18(16)2/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAPYWPBZOWDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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